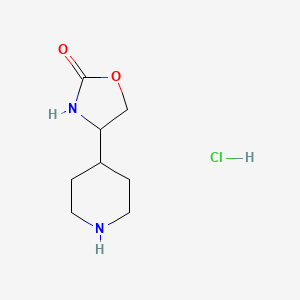
4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine is a common structural element in many pharmaceuticals and other organic compounds . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, the synthesis of a similar compound, 4-(Piperidin-4-yl)benzoic acid hydrochloride, involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .Molecular Structure Analysis
The molecular structure of piperidine derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The exact structure of “4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride” would need to be determined through similar methods.Chemical Reactions Analysis
Piperidine derivatives are involved in a wide range of chemical reactions. They are used in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would need to be determined through laboratory analysis. This could include determining its melting point, boiling point, solubility, and other relevant properties .Applications De Recherche Scientifique
Antibacterial Properties and Structural Analysis
Antibacterial Agents Development
- Research has identified oxazolidinones as a novel class of synthetic antibacterial agents effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and selected anaerobic organisms. A series of piperazinyl oxazolidinones were evaluated, revealing compounds with significant antibacterial properties against selected gram-positive pathogens. This includes the investigation of structural activity relationships within oxazolidinones, highlighting the potential of these compounds in addressing antibiotic resistance (Tucker et al., 1998).
Synthesis and Evaluation of Novel Oxazolidinones
- Novel methylamino piperidinyl substituted oxazolidinones have been synthesized and evaluated for their antibacterial activities. These compounds showed comparable activity to established antibiotics like linezolid against resistant Staphylococcus aureus strains, demonstrating the chemical's role in developing new antibacterial therapies (Srivastava et al., 2007).
Modification for Reduced Mitochondrial Toxicity
- Modifications to the oxazolidinone structure, including substitutions on the piperidine or azetidine rings, have been explored to reduce mitochondrial protein synthesis inhibition while maintaining antibacterial potency. This research underscores the importance of structural modifications in enhancing the safety profile of potential antibacterial agents (Renslo et al., 2007).
Enhanced Antibacterial Activity Through Structural Modifications
- A novel series of oxazolidinones featuring piperidine group modifications demonstrated enhanced antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria. This highlights the compound's versatility and potential in developing more effective antibacterial agents (Shin et al., 2013).
Crystal Structure Analysis for Drug Development
- The crystal structures of various compounds containing the oxazolidinone framework have been determined, providing valuable insights into the molecular conformation and potential interactions that could influence their biological activity. This information is crucial for the rational design of new drugs with improved efficacy and safety profiles (Souza et al., 2013).
Mécanisme D'action
The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For example, some piperidine derivatives have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10-7(5-12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGADBQJPNPZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2COC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2736884.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2736885.png)
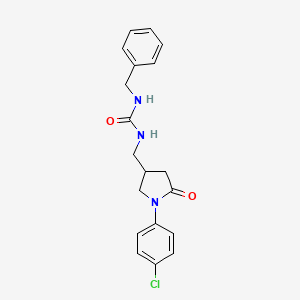
![2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B2736888.png)

![4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine](/img/structure/B2736891.png)
![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride](/img/structure/B2736892.png)
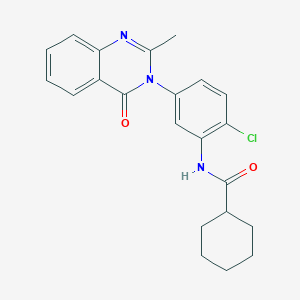
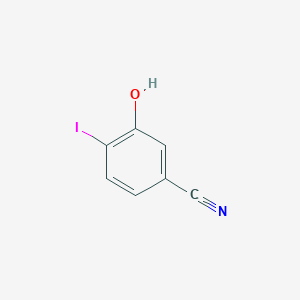
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2736897.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)
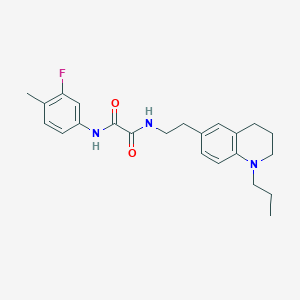
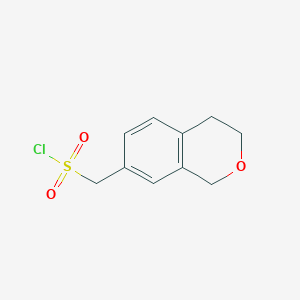
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2736906.png)
